The synthesis of Ciraparantag acetate involves a process of molecular design that focuses on creating compounds capable of binding to anticoagulants through non-covalent interactions. The specific synthetic pathway includes:
The compound's molecular formula is with a CAS registry number of 1438492-26-2 .
Ciraparantag acetate has a complex molecular structure characterized by multiple nitrogen atoms, which play a crucial role in its interaction with anticoagulants. The specific arrangement of atoms allows for effective non-covalent binding to target molecules.
The structural analysis indicates that Ciraparantag acetate contains functional groups that facilitate its interaction with various anticoagulants, enhancing its efficacy as a reversal agent .
Ciraparantag acetate primarily functions through its ability to bind directly to anticoagulants, effectively neutralizing their activity. Key reactions include:
This mechanism has been demonstrated in clinical studies where Ciraparantag successfully reversed the effects of anticoagulants within minutes .
Ciraparantag acts by binding to the active sites of various anticoagulants, including both direct Factor Xa inhibitors and indirect thrombin inhibitors. The mechanism can be summarized as follows:
Clinical trials have shown that within one hour of administration, significant reversal of anticoagulation can be achieved in a high percentage of patients treated with apixaban or rivaroxaban .
Ciraparantag acetate exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an injectable drug used in emergency medical situations .
Ciraparantag acetate is primarily investigated for its use in reversing the effects of anticoagulant medications in clinical settings:
Ciraparantag acetate (PER977 acetate) functions as a broad-spectrum reversal agent through unique non-covalent binding dynamics with target anticoagulants. This small synthetic molecule (molecular weight: 512.7 g/mol; CAS: 1644388-83-9) binds unfractionated heparin (UFH), low-molecular-weight heparins (LMWHs), and direct oral anticoagulants (DOACs) via electrostatic and hydrophobic interactions without forming irreversible complexes [3] [8]. Unlike traditional reversal agents (e.g., protamine), ciraparantag avoids enzymatic disruption of coagulation factors. Instead, it employs molecular encapsulation: Its cationic structure encircles anionic anticoagulant molecules, sequestering them from biological targets [1] [2].
Dynamic light-scattering studies confirm ciraparantag’s immediate binding to anticoagulants like apixaban, rivaroxaban, and enoxaparin, forming stable complexes >200 nm in diameter within minutes [1]. This binding is stoichiometric and reversible, allowing renal clearance of neutralized complexes. The affinity constants (Kd) vary by anticoagulant:
Table 1: Binding Affinity of Ciraparantag with Anticoagulants
Anticoagulant Class | Representative Agents | Approximate Kd (µM) |
---|---|---|
Direct Xa Inhibitors | Apixaban, Rivaroxaban | 0.5–2.0 |
LMWH | Enoxaparin | 1.5–3.0 |
UFH | Heparin sodium | 0.8–1.8 |
Data derived from in vitro binding assays using surface plasmon resonance [1] [3]
Critically, ciraparantag exhibits minimal cross-reactivity with serum proteins, coagulation factors, or other drugs (e.g., cardiovascular or antiepileptic agents), reducing off-target effects [1].
The molecular efficacy of ciraparantag acetate hinges on its cationic guanidinium groups and hydrogen-bonding motifs. The molecule’s backbone contains multiple protonated nitrogen atoms that form strong ionic bonds with anionic sulfate/carboxyl groups on heparins and DOACs [3] [8]. For heparins, this interaction mirrors the charge neutralization mechanism of protamine but with higher specificity due to ciraparantag’s rigid aromatic cores and optimized spatial alignment [4].
Hydrogen bonding further stabilizes these complexes:
Table 2: Interaction Types Between Ciraparantag and Anticoagulants
Interaction Type | Functional Groups Involved | Bond Energy (kJ/mol) |
---|---|---|
Ionic (Charge–Charge) | Ciraparantag: -NH3+; Heparin: -OSO3− | 15–25 |
Hydrogen Bonding | Ciraparantag: -NH; DOACs: -C=O | 5–12 |
Van der Waals | Hydrophobic pockets | <5 |
Data from molecular dynamics simulations [3] [8]
Specificity is achieved through molecular size exclusion: Ciraparantag’s compact structure (diameter: ~1.2 nm) selectively binds anticoagulants but avoids larger proteins like fibrinogen or albumin [1].
Ciraparantag acetate’s zwitterionic structure (C22H48N12O2·xC2H4O2) enables universal activity against thrombin (IIa) and Factor Xa inhibitors. Its molecular design features:
In whole-blood clotting time (WBCT) assays, ciraparantag (60–180 mg IV) reversed anticoagulation by:
Table 3: Reversal Efficacy in Human Studies
Anticoagulant | Ciraparantag Dose | Reversal Rate (WBCT Normalization) | Duration of Effect |
---|---|---|---|
Apixaban | 60 mg IV | 100% | ≥5 hours |
Rivaroxaban | 180 mg IV | 100% | ≥6 hours |
Enoxaparin | 100–300 mg IV | 100% | ≥6 hours |
Data from Phase 1/2 clinical trials [4] [6]
Notably, ciraparantag does not reverse vitamin K antagonists (e.g., warfarin) or direct thrombin inhibitors (e.g., argatroban) due to their distinct binding site chemistries [3] [5]. Its universality arises from targeting conserved anionic regions present in heparins, fondaparinux, and DOACs—validating its designation as a first-in-class universal reversal agent [2] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5